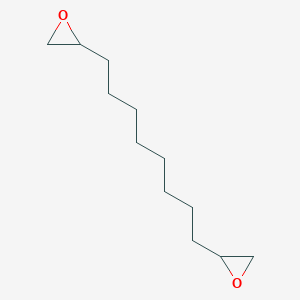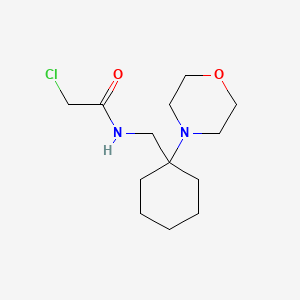
2-Chloro-N-((1-morpholinocyclohexyl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-((1-morpholinocyclohexyl)methyl)acetamide is a chemical compound with the molecular formula C13H23ClN2O2 It is known for its unique structure, which includes a morpholine ring attached to a cyclohexyl group, and a chloroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-((1-morpholinocyclohexyl)methyl)acetamide typically involves the reaction of 2-chloroacetamide with a morpholinocyclohexyl derivative. One common method is the reaction of 2-chloroacetamide with formaldehyde and morpholine in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of thionyl chloride (SOCl2) as a reagent has been reported to efficiently promote the deacylation of N-arylacetamides and 2-chloro-N-arylacetamides under anhydrous conditions . This method offers advantages such as inexpensive reagents, satisfactory selectivity, excellent yields, short reaction time, and convenient workup.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-((1-morpholinocyclohexyl)methyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis to form corresponding acids and amines.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in aqueous or alcoholic media.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Major Products Formed
The major products formed from these reactions include various substituted acetamides, acids, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-N-((1-morpholinocyclohexyl)methyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Chloro-N-((1-morpholinocyclohexyl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(hydroxymethyl)acetamide: A derivative with a hydroxymethyl group instead of the morpholinocyclohexyl group.
N-(2,6-Dimethylphenyl)chloroacetamide: A similar compound with a dimethylphenyl group.
2-Chloro-N-methylacetamide: A simpler derivative with a methyl group.
Uniqueness
2-Chloro-N-((1-morpholinocyclohexyl)methyl)acetamide is unique due to its morpholinocyclohexyl moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other chloroacetamide derivatives and contributes to its specific applications and effects .
Properties
CAS No. |
900641-08-9 |
|---|---|
Molecular Formula |
C13H23ClN2O2 |
Molecular Weight |
274.79 g/mol |
IUPAC Name |
2-chloro-N-[(1-morpholin-4-ylcyclohexyl)methyl]acetamide |
InChI |
InChI=1S/C13H23ClN2O2/c14-10-12(17)15-11-13(4-2-1-3-5-13)16-6-8-18-9-7-16/h1-11H2,(H,15,17) |
InChI Key |
YNVFIGUMOWUAJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)CCl)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


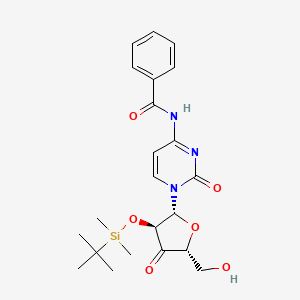
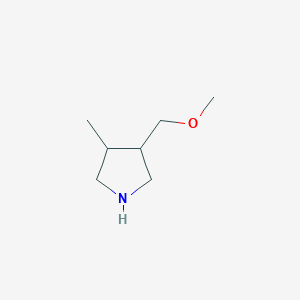
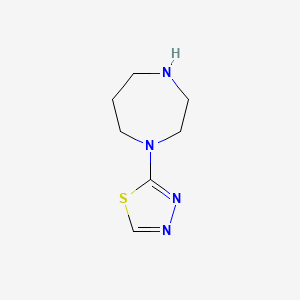
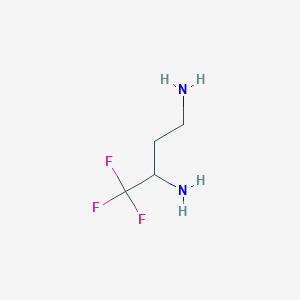
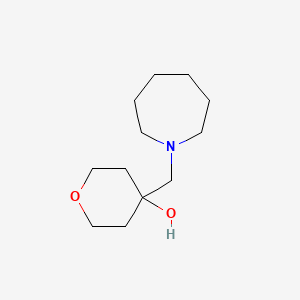
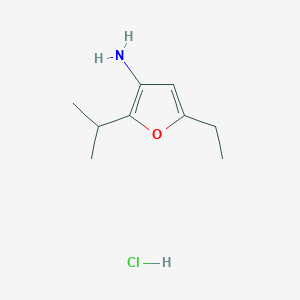
![tert-Butyl 5-aminooctahydro-1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B12984679.png)
![Bicyclo[2.1.0]pentan-1-amine](/img/structure/B12984686.png)

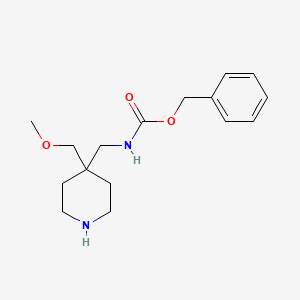
![2,4-Dichloropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B12984700.png)

